8-Aminoquinoline-4-carboxylic acid
Overview
Description
Tetrachloroethylene, also known as perchloroethylene, is a chlorinated hydrocarbon with the chemical formula C2Cl4. It is a colorless, non-flammable liquid with a mild, sweet odor. Tetrachloroethylene is widely used as a solvent in dry cleaning and for degreasing metals. It was first synthesized in 1821 by Michael Faraday and has since become a staple in various industrial applications due to its stability and effectiveness .
Mechanism of Action
Target of Action
8-Aminoquinoline-4-carboxylic acid, like other 8-aminoquinolines, is a nitrogen-containing heterocyclic compound that has been used in drug design due to its broad spectrum of bioactivity . The primary targets of 8-aminoquinolines are the liver stages of Plasmodium infections . They are effective against gametocytes and hypnozoites, which are dormant forms of the parasite that can persist in the liver and cause clinical disease .
Mode of Action
The mode of action of this compound involves the formation of C–C and C–Z (Z = heteroatom) bonds by transition metal catalysts, photocatalysts, or metal-free conditions . This process is facilitated by a single electron transfer (SET) pathway . The compound interacts with its targets, leading to changes in the targets’ function and subsequent effects on the organism.
Biochemical Pathways
The biochemical pathways affected by this compound involve the functionalization of positions C2–C7 on the 8-aminoquinoline ring . This functionalization can significantly change the physical and chemical properties of the ring, potentially leading to future applications of economic value .
Pharmacokinetics
Studies on other 8-aminoquinolines such as primaquine have shown that these compounds can be described by one-compartment disposition kinetics with a transit-absorption model . Body weight has been found to affect the clearance and volume parameters for these compounds .
Result of Action
The result of the action of this compound is the disruption of the life cycle of the Plasmodium parasite, preventing the development of malaria . The compound’s interaction with its targets leads to changes in the targets’ function, which can have downstream effects on the organism.
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound should be stored in a dark place, sealed in dry conditions, and at room temperature to maintain its stability . Furthermore, the effectiveness of related compounds has been shown to be partly dependent upon drug accumulation in the acidic digestive vacuole .
Biochemical Analysis
Biochemical Properties
8-Aminoquinoline-4-carboxylic acid has been used in the field of C–H bond activation/functionalization It interacts with various enzymes and proteins to facilitate these reactions
Cellular Effects
Other 8-aminoquinolines have shown to have effects on various types of cells and cellular processes . They have activity against multiple life-cycle stages of the plasmodia that infect humans .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachloroethylene can be synthesized through several methods:
Chlorination of Hydrocarbons: One common method involves the high-temperature chlorinolysis of light hydrocarbons.
Oxychlorination Process: This method involves the reaction of ethylene dichloride with chlorine and oxygen in the presence of a catalyst to produce tetrachloroethylene.
Industrial Production Methods:
Chemical Reactions Analysis
Tetrachloroethylene undergoes various chemical reactions, including:
Reduction: Tetrachloroethylene can be reduced to trichloroethylene and dichloroethylene under specific conditions.
Substitution: Tetrachloroethylene can undergo nucleophilic substitution reactions, where chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Catalysts: Potassium chloride and aluminum chloride are often used as catalysts in the chlorination reactions.
Temperature: High temperatures (around 400°C) are typically required for these reactions.
Major Products:
- Trichloroethylene
- Dichloroethylene
- Trichloroacetic Acid
- Hydrochloric Acid
Scientific Research Applications
Tetrachloroethylene has a wide range of applications in scientific research:
- Chemistry: It is used as a solvent for various organic reactions and in the synthesis of other chemicals .
- Biology: Tetrachloroethylene is used in studies related to its toxicological effects and its impact on biological systems .
- Medicine: It has been used as an anthelmintic agent to treat parasitic worm infections .
- Industry: Tetrachloroethylene is extensively used in dry cleaning, metal degreasing, and as a heat transfer fluid .
Comparison with Similar Compounds
Tetrachloroethylene is often compared with other chlorinated hydrocarbons:
- Trichloroethylene: Similar in structure but less stable and more reactive.
- Dichloroethylene: Has fewer chlorine atoms and different physical properties.
- Carbon Tetrachloride: More toxic and has different industrial applications.
- Tetrafluoroethylene: Contains fluorine instead of chlorine, leading to different chemical behavior .
Uniqueness: Tetrachloroethylene’s stability, non-flammability, and effectiveness as a solvent make it unique among chlorinated hydrocarbons. Its widespread use in dry cleaning and metal degreasing highlights its importance in industrial applications .
Properties
IUPAC Name |
8-aminoquinoline-4-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O2/c11-8-3-1-2-6-7(10(13)14)4-5-12-9(6)8/h1-5H,11H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRULXYCHOHAGHT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C(=C1)N)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30557678 | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121689-23-4 | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30557678 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 8-Aminoquinoline-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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